molecular formula C22H24N2O2 B5057448 2-phenyl-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide

2-phenyl-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide

Cat. No.: B5057448
M. Wt: 348.4 g/mol
InChI Key: FGIUWGXAQLGKCC-UHFFFAOYSA-N
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Description

2-phenyl-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be employed to modify the quinoline core or the phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can lead to various reduced forms of the compound.

Scientific Research Applications

2-phenyl-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by:

    Binding to DNA: The quinoline core can intercalate with DNA, disrupting its function and leading to antibacterial or anticancer effects.

    Inhibiting Enzymes: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or other critical biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide stands out due to its unique side chain, which imparts distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-phenyl-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16(2)26-14-8-13-23-22(25)19-15-21(17-9-4-3-5-10-17)24-20-12-7-6-11-18(19)20/h3-7,9-12,15-16H,8,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIUWGXAQLGKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.